[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride
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Overview
Description
[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a difluorocyclobutyl moiety, making it structurally unique and potentially useful in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride typically involves several steps, starting from commercially available precursors. The key steps include the formation of the cyclopropyl and difluorocyclobutyl groups, followed by their coupling to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of polar aprotic solvents and appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 2,6-Difluorophenyl isothiocyanate
- 2,2′-Bipyridyl
Uniqueness
[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride is unique due to its specific structural features, such as the difluorocyclobutyl and cyclopropyl groups. These features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)2-6(3-8)7-1-5(7)4-11;/h5-7H,1-4,11H2;1H/t5-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIQCCFBFDDFX-VOLNJMMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2CC(C2)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2CC(C2)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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